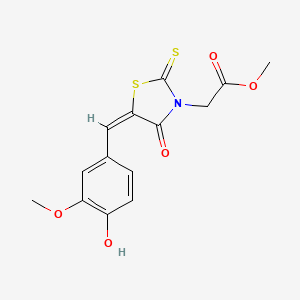

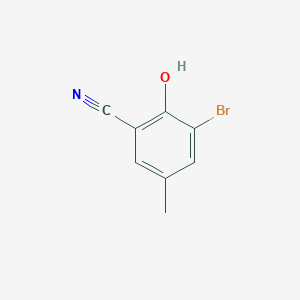

![molecular formula C19H14ClN5O2 B2982651 3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 1020252-02-1](/img/structure/B2982651.png)

3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . They are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index .

Scientific Research Applications

Antimicrobial Applications

A study has synthesized a series of compounds with potential antimicrobial activities, demonstrating their effectiveness against various bacterial and fungal strains. The structural elucidation of these compounds was achieved through IR, NMR, and Mass spectral techniques, suggesting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Structural and Chemical Analysis

Research focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives has been reported. These studies highlight the formation of self-assembled dimers through O⋯π-hole tetrel bonding interactions. The influence of substituents on the nucleophilic/electrophilic nature of certain groups and their impact on interaction energy has been examined, providing insights into the structural and chemical behaviors of these compounds (Ahmed et al., 2020).

Enzyme Inhibition Studies

Investigations into the synthesis of novel compounds derived from triazolyl and their potential enzyme inhibitory activities have been conducted. The compounds were characterized by various spectroscopic methods and evaluated for their lipase and α-glucosidase inhibition capabilities. Some synthesized compounds demonstrated significant anti-lipase and anti-α-glucosidase activities, suggesting their potential for therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Antioxidant Properties

A series of new triazole derivatives have been synthesized and evaluated for their antioxidant and antiradical activities. These compounds were characterized by elemental analyses, IR, NMR spectral data, and screened for their biological activities. The findings suggest the potential of these compounds in developing antioxidant therapies (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Synthesis and Characterization

Research on the efficient synthesis and characterization of variously substituted oxazoles has been reported. This includes the development of methodologies for the synthesis of natural products and novel compounds, offering a comprehensive understanding of the structural aspects of these molecules. These studies contribute to the broader application of oxazole derivatives in medicinal chemistry (Kumar, Saraiah, Misra, & Ila, 2012).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting various biochemical pathways.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to have broad-spectrum biological activities . They can form hydrogen bonds with different targets, leading to changes in various biochemical pathways .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds with a 1,2,4-triazole ring are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c1-12-17(18(24-27-12)15-4-2-3-5-16(15)20)19(26)23-13-6-8-14(9-7-13)25-11-21-10-22-25/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSEHJSCFEWLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2982583.png)

![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2982590.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2982591.png)